(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The tetrahydroquinoline intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.
Formation of the Ethenesulfonamide: The final step involves the formation of the ethenesulfonamide moiety through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenesulfonamide moiety or the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, used for their antimalarial activities.
Ethenesulfonamides: Other compounds with similar structural features but different substituents.
Uniqueness
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide is unique due to its specific combination of a tetrahydroquinoline core, a sulfonamide group, and an ethenesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-20-17-9-8-16(13-15(17)7-10-18(20)21)19-24(22,23)12-11-14-5-3-2-4-6-14/h2-6,8-9,11-13,19H,7,10H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVVWJIFBBTOF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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